molecular formula C19H29N5O4 B14705936 1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3'-((methylimino)dimethylene)bis- CAS No. 24631-54-7

1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3'-((methylimino)dimethylene)bis-

Cat. No.: B14705936
CAS No.: 24631-54-7
M. Wt: 391.5 g/mol
InChI Key: KFACPCVNTQQKHI-UHFFFAOYSA-N
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Description

1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3’-((methylimino)dimethylene)bis- is a complex organic compound with significant applications in various fields. This compound is known for its unique spirocyclic structure, which contributes to its stability and reactivity. It is often used in scientific research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3’-((methylimino)dimethylene)bis- typically involves multiple steps. One common method includes the reaction of cyclohexanone with urea under acidic conditions to form the spirocyclic intermediate. This intermediate is then reacted with formaldehyde and methylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the careful control of reaction temperatures and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3’-((methylimino)dimethylene)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3’-((methylimino)dimethylene)bis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3’-((methylimino)dimethylene)bis- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methylimino group in 1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3’-((methylimino)dimethylene)bis- enhances its reactivity and allows for unique interactions with biological targets. This makes it particularly valuable in medicinal chemistry and drug development .

Properties

CAS No.

24631-54-7

Molecular Formula

C19H29N5O4

Molecular Weight

391.5 g/mol

IUPAC Name

3-[[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl-methylamino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C19H29N5O4/c1-22(12-23-14(25)18(20-16(23)27)8-4-2-5-9-18)13-24-15(26)19(21-17(24)28)10-6-3-7-11-19/h2-13H2,1H3,(H,20,27)(H,21,28)

InChI Key

KFACPCVNTQQKHI-UHFFFAOYSA-N

Canonical SMILES

CN(CN1C(=O)C2(CCCCC2)NC1=O)CN3C(=O)C4(CCCCC4)NC3=O

Origin of Product

United States

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